
5-(Diethylboryl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylboryl)pyrimidine, also known as DEBP, is a boron-containing compound that has shown potential in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-(Diethylboryl)pyrimidine is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. 5-(Diethylboryl)pyrimidine has also been shown to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
5-(Diethylboryl)pyrimidine has been shown to have a low toxicity profile, making it a potentially safe compound for use in medicinal applications. Additionally, it has been shown to have a high stability profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(Diethylboryl)pyrimidine is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of 5-(Diethylboryl)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
The potential applications of 5-(Diethylboryl)pyrimidine in medicinal chemistry are vast. Future research should focus on further elucidating the mechanism of action of 5-(Diethylboryl)pyrimidine, as well as exploring its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Additionally, further research should focus on developing more efficient methods for synthesizing 5-(Diethylboryl)pyrimidine, as well as improving its solubility profile.
Méthodes De Synthèse
The synthesis of 5-(Diethylboryl)pyrimidine involves the reaction of diethylboron chloride with 2,4,6-trichloropyrimidine. This reaction leads to the formation of 5-(Diethylboryl)pyrimidine, which is a white crystalline powder with a melting point of 114-116°C.
Applications De Recherche Scientifique
5-(Diethylboryl)pyrimidine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 5-(Diethylboryl)pyrimidine has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
139298-13-8 |
|---|---|
Nom du produit |
5-(Diethylboryl)pyrimidine |
Formule moléculaire |
C8H13BN2 |
Poids moléculaire |
148.02 g/mol |
Nom IUPAC |
diethyl(pyrimidin-5-yl)borane |
InChI |
InChI=1S/C8H13BN2/c1-3-9(4-2)8-5-10-7-11-6-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
MCGRUDYMGOGNIA-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)C1=CN=CN=C1 |
SMILES canonique |
B(CC)(CC)C1=CN=CN=C1 |
Synonymes |
Pyrimidine, 5-(diethylboryl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



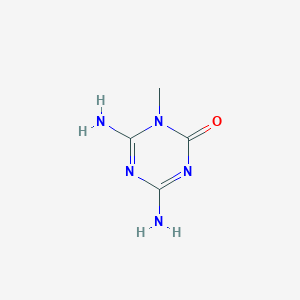
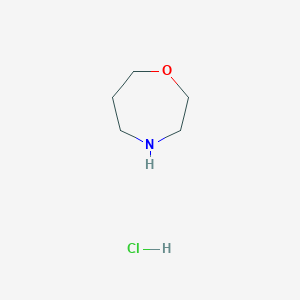
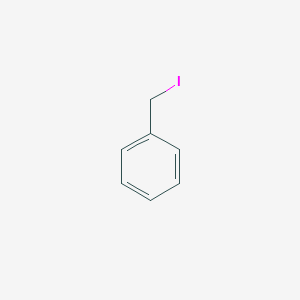
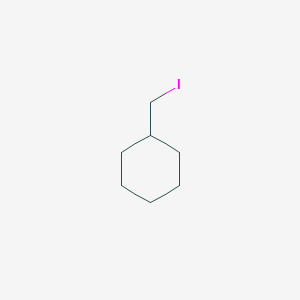
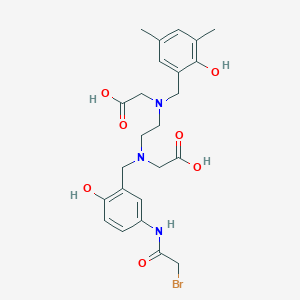
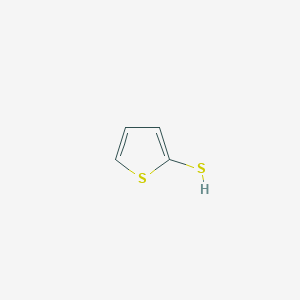
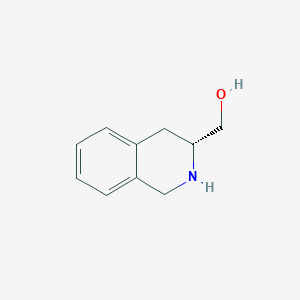
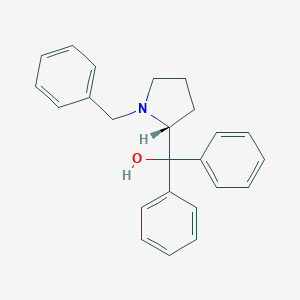
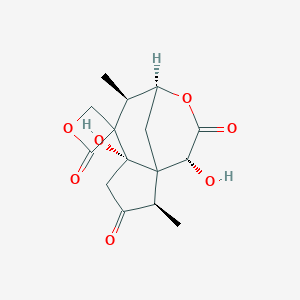
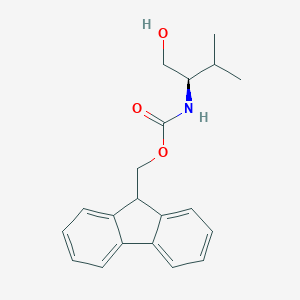
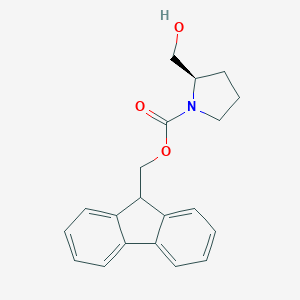
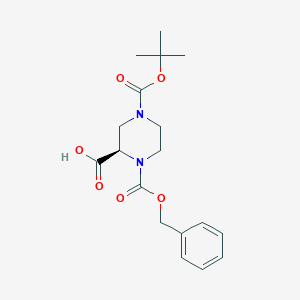
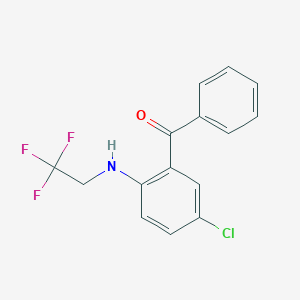
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)